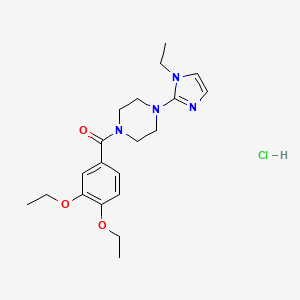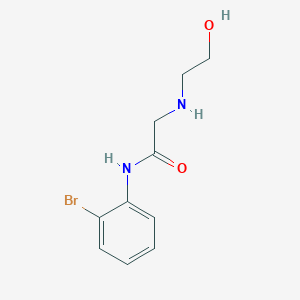![molecular formula C16H19N3O3 B2808972 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 893984-67-3](/img/structure/B2808972.png)
2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide” is a compound that falls under the category of indole derivatives . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . This compound is not intended for human or veterinary use and is typically used for research purposes.
Scientific Research Applications
Synthesis and Biological Evaluation
- Cannabinoid Receptor Type 2 Ligands : A study involving the synthesis of indol-3-yl-oxoacetamides, including compounds structurally related to 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide, explored their potential as potent and selective cannabinoid receptor type 2 (CB2) ligands. One of the derivatives demonstrated significant binding affinity with a Ki value of 6.2 nM, suggesting potential therapeutic applications (Moldovan et al., 2017).
Synthetic Applications and Derivative Studies
- Hydroamination and Amino Derivatives of Indole : Research on the hydroamination of ethynyl-tetrahydroindoles, related to the core structure of the compound , led to the synthesis of various amino derivatives. This study highlights the chemical versatility and potential for further derivative synthesis, contributing to a broader range of applications (Sobenina et al., 2010).
Pharmacological Screening
- Anti-Inflammatory, Analgesic, and Nitric Oxide Releasing Studies : A related study investigated a series of hybrid molecules containing the indol-3-yl moiety for their potential anti-inflammatory, analgesic, and nitric oxide releasing activities. One compound, in particular, showed significant potency and reduced gastrointestinal ulcerogenicity, demonstrating the potential of such structures in medicinal chemistry (Bhandari et al., 2010).
Antimicrobial Agents
- Antimicrobial Activity of Indol-3-ylcarbonyl Derivatives : The synthesis and characterization of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides, which share a similar indole core structure, revealed their significant antimicrobial activity against various bacteria and fungi. This emphasizes the potential of such compounds in developing new antimicrobial agents (Almutairi et al., 2018).
Serotonin Receptor Modulators
- Marine-Inspired Indole Derivatives as Serotonin Modulators : A study focusing on marine-inspired indole derivatives, including 2-(1H-indol-3-yl)-N,N-dimethylethanamines, explored their potential as modulators of serotonin receptors. This research could be relevant for developing new therapeutic agents targeting mental health disorders (Ibrahim et al., 2017).
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-18(4-2)14(20)10-19-9-12(15(21)16(17)22)11-7-5-6-8-13(11)19/h5-9H,3-4,10H2,1-2H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSMMFXKKBIISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
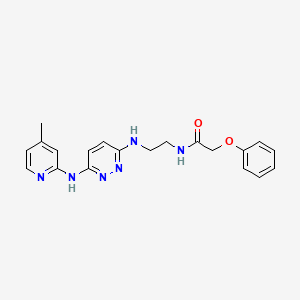

![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)
![N-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2808899.png)
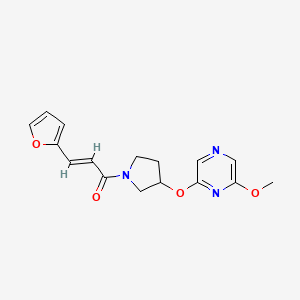
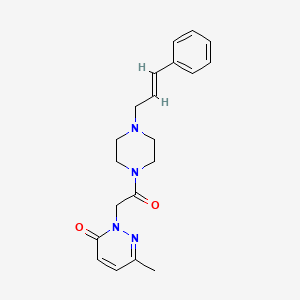
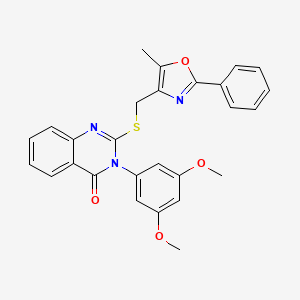
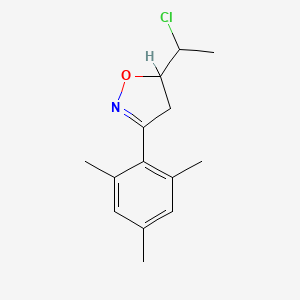
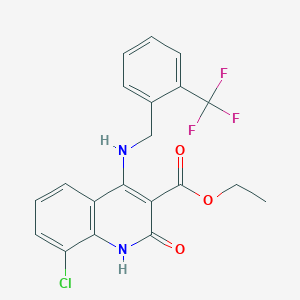
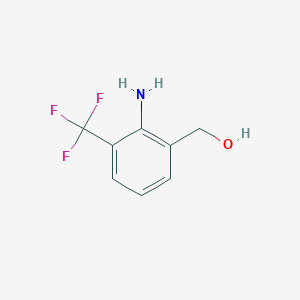
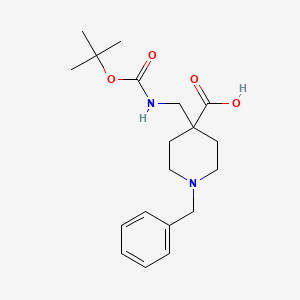
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2808910.png)
